N-Benzyl-N-methyl-L-alanine methyl ester
Description
Structural Classification and Significance as an N,N-Disubstituted α-Amino Acid Derivative
Structurally, N-Benzyl-N-methyl-L-alanine methyl ester is defined by several key features: an L-alanine core which provides inherent chirality, a methyl ester protecting the carboxylic acid, and two different alkyl groups—a benzyl (B1604629) group and a methyl group—attached to the alpha-amino nitrogen. This N,N-disubstitution is significant as it imparts considerable steric hindrance around the nitrogen atom and removes the N-H proton that is typically available for hydrogen bonding in peptides and other derivatives. nih.gov
The presence of both a benzyl and a methyl group on the nitrogen atom creates a tertiary amine, which influences the compound's basicity and nucleophilicity compared to primary or secondary amino acid derivatives. These structural attributes are critical in the design of complex organic molecules and peptidomimetics, where control over conformation and reactivity is paramount. α,α-Disubstituted α-amino acids, a related class, are known to act as modifiers of peptide conformation. nih.gov
| Property | Value |
| IUPAC Name | methyl (2S)-2-(benzyl(methyl)amino)propanoate |
| Molecular Formula | C₁₂H₁₇NO₂ |
| CAS Number | Not available |
| PubChem CID | 11138282 |
| Molecular Weight | 207.27 g/mol |
| Chirality | L-configuration (S-enantiomer) |
| Functional Groups | Tertiary amine, Ester, Aromatic ring |
This table summarizes the key structural and chemical properties of this compound. prepchem.com
Contextualization of N-Alkylated Amino Acid Research in Modern Organic Synthesis and Chemical Biology
Research into N-alkylated amino acids is a vibrant area of modern chemical science due to the valuable properties these modifications impart to peptides and other bioactive molecules. nih.govmonash.edu The introduction of alkyl groups on the amino nitrogen can significantly enhance a molecule's metabolic stability by making it more resistant to enzymatic degradation by peptidases. nih.gov This is a crucial advantage in the development of peptide-based therapeutics.
Furthermore, N-alkylation, particularly N-methylation, increases the lipophilicity of a peptide, which can improve its solubility in non-aqueous environments and enhance its ability to permeate cell membranes, leading to better bioavailability. nih.govresearchgate.net While these modifications can be beneficial, the removal of the N-H bond also eliminates a hydrogen bond donor site, which can impact binding interactions with biological targets. nih.gov Therefore, the strategic incorporation of N-alkylated amino acids is a key tool in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. enamine.net
The synthesis of N-alkylated amino acids has been the subject of extensive research, with various methods developed to achieve selective N-alkylation while preserving the stereochemical integrity of the chiral center. researchgate.net These methods are essential for accessing the diverse range of N-alkylated building blocks required for drug discovery and chemical biology research. chemimpex.com
Overview of Core Academic Research Themes for this compound
While specific academic research focusing exclusively on this compound is limited in publicly accessible literature, its structural features suggest several potential research applications based on analogous compounds.
Synthesis and Methodology Development: A primary research theme would be the development of efficient and stereoselective synthetic routes to this compound. The synthesis of N,N-disubstituted amino acids can be challenging due to the steric hindrance around the nitrogen atom. Potential synthetic strategies could include the sequential N-alkylation of L-alanine methyl ester, first with a benzyl group and then with a methyl group, or vice versa. Reductive amination of a suitable keto-ester with N-methylbenzylamine could also be explored. nih.gov Research in this area would focus on optimizing reaction conditions to achieve high yields and avoid racemization of the chiral center.
Peptide and Peptidomimetic Incorporation: A major application for a compound like this compound would be its use as a building block in solid-phase or solution-phase peptide synthesis. Its incorporation into a peptide chain would be expected to induce a specific conformational constraint due to the bulky N-substituents. This can be a powerful tool to study peptide folding and to design peptides with stable secondary structures, such as β-turns. chemimpex.com The absence of an N-H bond would also be investigated for its effect on the proteolytic stability of the resulting peptide. nih.gov
Chiral Ligands and Asymmetric Catalysis: N,N-disubstituted amino acids and their derivatives can serve as chiral ligands in asymmetric catalysis. The defined stereochemistry and the presence of coordinating atoms (nitrogen and oxygen) make this compound a potential candidate for the synthesis of novel chiral catalysts for a variety of organic transformations.
Material Science: The unique structural features of this compound could also be of interest in materials science for the creation of novel polymers or self-assembling systems where control over molecular shape and intermolecular interactions is crucial.
| Potential Research Area | Focus |
| Synthetic Chemistry | Development of stereoselective routes to N,N-disubstituted amino esters. |
| Medicinal Chemistry | Use as a building block to enhance the stability and conformational rigidity of peptides. |
| Asymmetric Catalysis | Application as a chiral ligand for metal-catalyzed reactions. |
| Chemical Biology | Probing the effects of N,N-disubstitution on peptide-protein interactions. |
This table outlines the principal academic research themes where this compound could be a valuable tool.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-[benzyl(methyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(12(14)15-3)13(2)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLIPUDSQHQCDK-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for N Benzyl N Methyl L Alanine Methyl Ester
Enantioselective Synthetic Pathways to N-Benzyl-N-methyl-L-alanine Methyl Ester
The creation of this compound with high optical purity relies on sophisticated synthetic routes that introduce the N-methyl and N-benzyl groups onto the L-alanine scaffold without inducing racemization. These pathways often involve the strategic use of protecting groups and specific reagents to control the reactivity of the amino acid precursor.
Introduction of the Benzyl (B1604629) Moiety via N-Alkylation Methods
The introduction of the benzyl group onto the nitrogen atom of L-alanine is a key transformation. Several N-alkylation methods are employed to achieve this.
One prominent method is the direct N-alkylation of amino acid esters using alcohols, often referred to as hydrogen-borrowing catalysis. researchgate.net In this approach, a catalyst, typically an iridium complex, facilitates the reaction between an α-amino acid ester and an alcohol, such as benzyl alcohol. researchgate.netnih.gov This method is advantageous as it produces water as the only byproduct. researchgate.net For instance, the N-alkylation of L-phenylalanine methyl ester with 4-methylbenzyl alcohol has been demonstrated, providing a model for the benzylation of other amino acid esters like L-alanine methyl ester. nih.gov
Another widely used technique is reductive amination. This process involves the reaction of an amino acid ester with an aldehyde (in this case, benzaldehyde) to form an intermediate imine (Schiff base), which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. youtube.com Reductive amination is an efficient and mild method for preparing N-alkyl amino acids. monash.edu
A summary of common N-alkylation methods is presented below.
| Method | Reagents | Key Features | Reference |
| Direct N-Alkylation (Hydrogen Borrowing) | Amino acid ester, Benzyl alcohol, Iridium catalyst | Sustainable (water is the only byproduct); can be applied to free base or hydrochloride salts. | researchgate.netnih.gov |
| Reductive Amination | Amino acid ester, Benzaldehyde, Reducing agent (e.g., NaBH₃CN, H₂) | Forms an intermediate imine; mild and efficient. | monash.eduyoutube.com |
| Classical N-Alkylation | N-acyl amino acid, Sodium hydride, Methyl iodide | Broadly applied for N-methylation after initial N-protection. Can be adapted for other alkyl groups. | monash.edu |
Esterification Methodologies for the Methyl Ester Functionality
The formation of the methyl ester at the carboxyl terminus of the alanine (B10760859) molecule is a fundamental step. This is typically achieved through standard esterification procedures. A common and effective method involves treating the amino acid, L-alanine, with methanol (B129727) in the presence of an acid catalyst or a reagent like thionyl chloride (SOCl₂). libretexts.orgrsc.org
For example, L-phenylalanine has been successfully converted to its methyl ester hydrochloride by reacting it with thionyl chloride in methanol at 0°C, followed by stirring at room temperature. rsc.org A similar protocol is applicable to L-alanine. The reaction first converts methanol to methyl chloroformate, which then reacts with the carboxylic acid. The use of thionyl chloride is effective as it drives the reaction by producing gaseous byproducts (SO₂ and HCl).
| Method | Reagents | Conditions | Outcome | Reference |
| Fischer Esterification | L-Alanine, Methanol, Acid Catalyst (e.g., HCl) | Heating under reflux | L-alanine methyl ester hydrochloride | libretexts.org |
| Thionyl Chloride Method | L-Alanine, Methanol, Thionyl Chloride | 0°C to room temperature | L-alanine methyl ester hydrochloride | rsc.org |
Protective Group Chemistry in the Synthesis of this compound Precursors
Protecting group chemistry is essential in multi-step syntheses to prevent unwanted side reactions at reactive functional groups. nih.gov For the synthesis of this compound, both the carboxyl and amino groups of the L-alanine precursor often require protection. nih.gov
Carboxyl Group Protection Strategies (e.g., Benzyl Ester Formation)
The carboxyl group of an amino acid is often protected as an ester to prevent it from reacting during subsequent steps, such as N-alkylation or peptide coupling. libretexts.org Benzyl esters are a common choice for this purpose. They can be introduced through standard esterification methods, for example, by reacting the N-protected amino acid with benzyl alcohol in the presence of an acid catalyst. libretexts.orggcwgandhinagar.com
A key advantage of the benzyl protecting group is its selective removal. It can be cleaved under mild conditions by catalytic hydrogenolysis (H₂/Pd), which does not affect many other protecting groups, such as the Boc group. libretexts.org This orthogonality is crucial for complex synthetic strategies.
Amino Group Protection and Orthogonal Deprotection Techniques (e.g., Trifluoroacetyl, Carbobenzyloxy, Boc)
Protecting the α-amino group is mandatory to prevent polymerization and control reactivity during synthesis. researchgate.net Several protecting groups are widely used in peptide and amino acid chemistry, each with specific conditions for introduction and removal. This allows for an orthogonal strategy, where one group can be removed selectively in the presence of others. wikipedia.orgpeptide.com
tert-Butoxycarbonyl (Boc): The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate. libretexts.org It is stable under basic and hydrogenolysis conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). libretexts.orgpeptide.com
Carbobenzyloxy (Cbz or Z): This group is introduced using benzyl chloroformate. gcwgandhinagar.com Similar to benzyl esters, the Cbz group is cleaved by catalytic hydrogenolysis or with HBr in acetic acid, offering orthogonality with acid-labile groups like Boc and base-labile groups. gcwgandhinagar.com
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride. libretexts.org It is stable to acidic conditions but is cleaved by treatment with a base, typically a solution of piperidine (B6355638) in an organic solvent. libretexts.orgwikipedia.org This makes it orthogonal to both Boc and Cbz groups. biosynth.com
Trifluoroacetyl (TFA): In some strategies, trifluoroacetyl groups have been used for simultaneous protection of the amino group and activation of the carboxyl group. acs.org
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Orthogonal To | Reference |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) | Fmoc, Cbz | libretexts.orgpeptide.com |
| Carbobenzyloxy | Cbz, Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd), HBr/AcOH | Boc, Fmoc | gcwgandhinagar.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., Piperidine) | Boc, Cbz | libretexts.orgwikipedia.org |
| Benzyl Ester | Bzl | Benzyl Alcohol, Acid catalyst | Catalytic Hydrogenolysis (H₂/Pd) | Boc, Fmoc | libretexts.org |
Catalytic and Reagent-Based Approaches in Amidic Coupling and Functionalization (e.g., EDAC, DMAP, Triethylamine, DCC)
Amide bond formation is a central reaction in peptide chemistry and can be adapted for the functionalization of amino acid derivatives. This coupling is typically mediated by specific reagents that activate the carboxylic acid, facilitating its reaction with an amine. youtube.com
Carbodiimides (DCC and EDAC): N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) are common coupling reagents. chemistrysteps.com They activate a carboxylic acid by converting its hydroxyl group into a good leaving group. chemistrysteps.com While DCC is effective, its urea (B33335) byproduct is often insoluble, complicating purification. peptide.com EDAC is frequently preferred because its corresponding urea byproduct is water-soluble, allowing for easy removal via aqueous extraction. peptide.comresearchgate.net
Additives (HOBt and DMAP): To minimize side reactions and reduce the risk of racemization during carbodiimide-mediated coupling, additives are often included. peptide.com 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst, often used in catalytic amounts. researchgate.netnih.gov Triethylamine is a common base used to neutralize hydrochloride salts of amino acid esters and to facilitate the coupling reaction. chemicalbook.com
Coupling Protocol: A typical protocol for amide bond formation involves reacting the carboxylic acid and amine in the presence of EDAC and an additive like HOBt or DMAP. nih.gov The use of 1 equivalent of EDAC with 1 equivalent of DMAP and a catalytic amount of HOBt has been shown to be effective for coupling even with less reactive amines. researchgate.netnih.gov
These reagents are crucial not only for building peptide chains but also for other functionalizations of the amino acid structure where an amide bond is formed.
Stereochemical Control and Chiral Auxiliaries in the Synthesis and Reactions of N Benzyl N Methyl L Alanine Methyl Ester
Diastereoselective Synthesis Utilizing Chiral Auxiliaries Derived from Amino Acids
The diastereoselective synthesis of amino acid derivatives, including N-Benzyl-N-methyl-L-alanine methyl ester, often employs chiral auxiliaries to guide the stereochemical outcome of reactions. These auxiliaries, themselves derived from readily available chiral sources like amino acids, create a chiral environment that influences the approach of reagents to a prochiral center.
Design and Application of Amino Acid-Derived Chiral Auxiliaries (e.g., N-Acryloyl Derivatives)
Chiral auxiliaries derived from amino acids are a cornerstone of asymmetric synthesis. One notable class of such auxiliaries is the N-acryloyl derivatives of chiral amines. These auxiliaries can be appended to a molecule to direct subsequent transformations. For instance, in the context of synthesizing a molecule with the complexity of this compound, an N-acryloyl derivative of a chiral amine could be employed in a conjugate addition reaction. The chiral auxiliary would govern the facial selectivity of the addition of a methyl group to the double bond, thereby establishing a new stereocenter with a predictable configuration. The design of these auxiliaries is critical; factors such as steric bulk and the potential for chelation can be fine-tuned to maximize diastereoselectivity.
Influence of Auxiliary Architecture on Diastereofacial Bias (e.g., 8-Phenylmenthyl Auxiliary)
The architecture of a chiral auxiliary profoundly influences the diastereofacial bias of a reaction. The 8-phenylmenthyl auxiliary is a classic example of a sterically demanding chiral auxiliary that effectively shields one face of a reactive intermediate. When attached to a prochiral enolate, for instance, the bulky phenyl group of the auxiliary obstructs one trajectory of electrophile approach, leading to a high degree of diastereoselectivity. In a hypothetical synthesis involving an enolate derived from a precursor to this compound, the 8-phenylmenthyl auxiliary would be expected to provide excellent stereocontrol, directing alkylation or other electrophilic attack to the less hindered face. The predictable nature of this shielding effect makes auxiliaries like 8-phenylmenthyl invaluable tools in asymmetric synthesis.
Theoretical Models for Diastereoselectivity in Chiral Auxiliary Systems
Several theoretical models have been proposed to explain the diastereoselectivity observed in reactions controlled by chiral auxiliaries. These models often invoke steric and electronic arguments to predict the favored transition state geometry. For example, the model proposed by Evans for aldol (B89426) reactions involving chiral oxazolidinone auxiliaries posits a chair-like transition state where the substituent on the chiral auxiliary dictates the facial selectivity of the enolate. Similarly, for reactions involving auxiliaries like the 8-phenylmenthyl group, models based on steric hindrance are often employed. These models consider the conformational preferences of the auxiliary and the reactive intermediate to predict which diastereomeric product will be formed in excess. Computational studies, such as density functional theory (DFT) calculations, can provide further insight into the energetic differences between competing transition states, thereby offering a quantitative prediction of diastereoselectivity.
Maintenance of Enantiomeric Purity During Multi-step Synthetic Sequences
The synthesis of enantiomerically pure compounds like this compound requires careful consideration of each step to prevent racemization or epimerization. The α-proton of amino acid derivatives is often acidic and susceptible to removal under basic conditions, which can lead to a loss of stereochemical integrity. To mitigate this, reaction conditions must be carefully chosen. For example, the use of non-nucleophilic, sterically hindered bases at low temperatures can minimize the risk of epimerization during enolate formation. Furthermore, protecting group strategies are crucial. The N-benzyl and N-methyl groups in the target compound are relatively robust, but other protecting groups used in a synthetic sequence must be chosen such that their removal does not compromise the stereocenter. The table below summarizes some strategies for maintaining enantiomeric purity.
| Challenge | Mitigation Strategy | Example Application |
| Epimerization at the α-carbon | Use of non-nucleophilic bases at low temperatures | Formation of a lithium enolate using lithium diisopropylamide (LDA) at -78 °C. |
| Racemization during chromatography | Careful selection of stationary and mobile phases | Use of a neutral or slightly acidic silica (B1680970) gel and avoiding prolonged exposure to basic conditions. |
| Cleavage of chiral auxiliaries | Use of mild cleavage conditions that do not affect the stereocenter | Reductive cleavage of an Evans auxiliary using lithium borohydride. |
Chirality Transfer Mechanisms in Asymmetric Reactions
Chirality transfer is a fundamental concept in asymmetric synthesis where the stereochemical information from a chiral reagent or catalyst is transmitted to the product. In the context of this compound, this could involve several scenarios. For instance, if a chiral base is used to deprotonate a prochiral substrate, the resulting enolate could be enantiomerically enriched. Subsequent reaction with an electrophile would then lead to an enantiomerically enriched product. The mechanism of this chirality transfer often involves the formation of a well-defined transition state where the chiral base and the substrate are in close association. Non-covalent interactions, such as hydrogen bonding or steric repulsion, play a critical role in determining the stereochemical outcome. Another example is the use of a chiral phase-transfer catalyst to mediate the alkylation of an amino acid derivative. The chiral catalyst forms a chiral ion pair with the enolate, and this complex then reacts with the electrophile in a stereoselective manner. The efficiency of chirality transfer in these systems is highly dependent on the structure of the catalyst and the reaction conditions.
Research Applications of N Benzyl N Methyl L Alanine Methyl Ester in Advanced Chemical Synthesis and Biochemistry
Role as a Building Block in Peptide Synthesis and Peptidomimetics
N-Benzyl-N-methyl-L-alanine methyl ester is a key precursor for the introduction of N-methylated amino acid residues into peptide chains. N-methylation is a critical modification in medicinal chemistry as it can enhance the metabolic stability and membrane permeability of peptide-based drugs. researchgate.netmonash.edu The N-benzyl group can function as a protecting group, while the N-methyl group imparts specific conformational properties to the final peptide. monash.edupeptide.com
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient, automated synthesis of long peptide chains. beilstein-journals.orgmasterorganicchemistry.com The process involves the sequential addition of amino acids to a growing chain anchored to a solid polymer resin. masterorganicchemistry.com Each cycle consists of deprotecting the N-terminus of the resin-bound chain, followed by coupling the next protected amino acid. peptide.com
The incorporation of N-methylated amino acids like N-Benzyl-N-methyl-L-alanine presents unique challenges and opportunities in SPPS. The N-benzyl group serves as a temporary or permanent protecting group for the amine, preventing side reactions. In a typical Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, the N-terminal Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while benzyl-based side-chain protectors require stronger acids for cleavage. peptide.com this compound can be incorporated into an SPPS workflow after suitable modification, such as saponification of the methyl ester to the free acid for coupling to the resin-bound amine. Alternatively, the N-benzyl group can be removed hydrogenolytically to free the N-methyl amine for subsequent coupling steps. The presence of the N-methyl group can sterically hinder the coupling reaction, often requiring more potent coupling reagents or longer reaction times to achieve high yields.
Solution-phase peptide synthesis remains a vital technique, particularly for the large-scale production of shorter peptides and for syntheses where SPPS is impractical. chimia.ch This method involves coupling amino acids in a homogenous solution, with the purification of intermediates after each step. beilstein-journals.org Key to this process is the selective protection of the N-terminus and C-terminus to ensure the formation of the correct peptide bond. masterorganicchemistry.com
In this context, this compound is an ideal building block. Its C-terminal carboxylic acid is protected as a methyl ester, while the N-terminus is blocked by the benzyl (B1604629) and methyl groups. nih.gov To elongate a peptide chain using this molecule, a protected amino acid would be activated (e.g., with a coupling reagent like EDAC or DCC) and reacted with the deprotected N-terminus of a peptide-ester. scielo.org.mx Conversely, if the methyl ester of this compound is saponified to the free carboxylic acid, it can be activated and coupled to the N-terminus of another amino acid ester, such as L-valine methyl ester. orgsyn.org This step-wise approach provides precise control over the synthesis of complex, non-natural peptides. orgsyn.org
The introduction of N-methyl groups into a peptide backbone has profound effects on its structure and function. N-methylation increases resistance to enzymatic degradation by proteases, enhancing the in-vivo half-life of peptide drugs. researchgate.netnih.gov It also increases lipophilicity, which can improve absorption and membrane permeability. monash.edu
From a structural standpoint, N-methylation eliminates the amide proton, removing its ability to act as a hydrogen bond donor. monash.edu This has significant conformational consequences. Theoretical and experimental studies show that N-methylation restricts the available conformational space of the peptide backbone, reducing the number of observable conformers. researchgate.net While non-methylated peptides can adopt various secondary structures like helices and sheets stabilized by hydrogen bonds, poly-N-methylated peptides may favor alternative structures. For instance, studies on peptides containing N-methylated alanine (B10760859) (NMeAla) show a propensity to form helical structures stabilized by carbonyl-carbonyl interactions in the absence of hydrogen bonds. researchgate.netnih.gov However, in solvents like water or methanol (B129727), these peptides can form β-strand-like structures due to interactions with the solvent molecules. researchgate.netnih.gov The cis-trans isomerization of the N-methylated peptide bond is also affected, with a higher energy barrier for the transition compared to its non-methylated counterpart. researchgate.net
| Property | Effect of N-Methylation | Underlying Reason | Reference |
|---|---|---|---|
| Proteolytic Stability | Increased | Steric hindrance at the peptide bond prevents recognition and cleavage by proteases. | researchgate.netnih.gov |
| Conformational Flexibility | Decreased | Steric clashes involving the N-methyl group restrict the allowable phi (φ) and psi (ψ) dihedral angles. | researchgate.net |
| Hydrogen Bonding | Amide proton (donor) is eliminated. | The nitrogen atom is tertiary, lacking a proton for hydrogen bond donation. | monash.edu |
| Secondary Structure | Altered preference; can favor unique helices or β-strands depending on the environment. | Inability to form standard hydrogen-bonded structures leads to stabilization via other interactions (e.g., carbonyl-carbonyl). | researchgate.netnih.gov |
| Cis/Trans Isomerization | Energy barrier for trans-to-cis isomerization is increased. | The N-methyl group influences the energetics of the transition state. | researchgate.net |
Application as a Chiral Auxiliary in Asymmetric Organic Reactions
The inherent chirality of this compound, derived from the L-alanine core, makes it a candidate for use as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to occur with a specific stereochemical outcome. The auxiliary is subsequently removed, leaving behind an enantiomerically enriched product. The bulky N-benzyl and N-methyl groups can create a sterically defined environment around the chiral center, influencing how reagents approach the molecule.
A key application of chiral auxiliaries is in the asymmetric formation of carbon-carbon bonds. Research on related chiral alanine derivatives has demonstrated a powerful strategy for achieving high levels of asymmetric induction. nih.gov This involves the generation of a chiral dianion from an N-acyl alanine derivative, which then reacts with an electrophile, such as an alkyl halide. nih.gov
In a similar vein, the N-Benzyl-N-methyl-L-alanine scaffold can be used to direct alkylation reactions. The chiral center of the alanine backbone, shielded by the N-substituents, can enforce a specific trajectory for the incoming electrophile. Studies on a similar system using an N-benzoyl alanine derivative with a (-)-8-phenylmenthol (B56881) auxiliary showed excellent diastereoselectivity in alkylation reactions. nih.gov For instance, benzylation of the corresponding dianion resulted in a high diastereomeric ratio, which could be further improved to a single diastereomer after one recrystallization. nih.gov This high degree of stereocontrol is crucial for synthesizing enantiomerically pure compounds like (S)-α-methyl-DOPA, an important antihypertensive drug. nih.gov
| Alkylating Agent (Electrophile) | Diastereomeric Ratio (si:re face attack) | Yield (%) | Reference |
|---|---|---|---|
| Benzyl bromide | 94:6 | 81% | nih.gov |
| Methyl iodide | 89:11 | 70% | nih.gov |
| Allyl bromide | 90:10 | 75% | nih.gov |
| 3,4-bis(tert-butyldimethylsilyloxy)benzyl bromide | 94:6 | 72% | nih.gov |
Data adapted from studies on a related N-acyl alanine system to illustrate the principle of asymmetric induction. nih.gov
The success of a chiral auxiliary lies in its ability to facilitate diastereoselective functionalization. This occurs when a reaction that creates a new stereocenter in a molecule containing a pre-existing stereocenter results in an unequal mixture of diastereomers. The this compound framework provides the pre-existing stereocenter.
The observed diastereoselectivity in reactions involving such auxiliaries is often explained by steric and electronic models of the transition state. For the alkylation of alanine-derived dianions, a "chain-extended, internal chelate model" has been proposed. nih.gov In this model, the lithium cations of the dianion chelate with the carbonyl oxygens, creating a rigid, planar ring structure. The bulky groups attached to the nitrogen and the auxiliary ester project out from this plane, effectively blocking one face of the molecule (the re face) from the approaching electrophile. Consequently, the electrophile is forced to attack from the less hindered si face, leading to the preferential formation of one diastereomer. nih.gov The efficiency of this process can be sensitive to reaction conditions, such as the presence of additives like HMPA, which can improve yields without compromising the diastereoselectivity. nih.gov After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.
Intermediate in the Synthesis of Complex Bioactive Molecules and Pharmaceutical Scaffolds
This compound and its close analogues are recognized as important intermediates in the synthesis of complex organic molecules. chemimpex.comchemimpex.com The structure of the compound, with its protected C-terminus (methyl ester) and N-terminus (benzyl and methyl groups), makes it an ideal building block for multi-step synthetic pathways, particularly in solid-phase peptide synthesis. chemimpex.commasterorganicchemistry.com In this context, the ester group prevents unwanted reactions at the carboxyl end, while the N-alkyl groups not only protect the amine but also impart specific physicochemical properties to the final molecule. nih.govmonash.edu This strategic protection and modification allow for its controlled incorporation into larger, more complex pharmaceutical scaffolds and bioactive peptides. chemimpex.comlibretexts.org
| Application Area | Role of the Amino Acid Ester | Example Molecule/Scaffold | Source |
|---|---|---|---|
| Pharmaceutical Development | Serves as a key intermediate or building block. chemimpex.comchemimpex.com | Peptide-based drugs, compounds targeting neurological disorders. chemimpex.comchemimpex.com | chemimpex.comchemimpex.com |
| Peptide Synthesis | Acts as a protected, modifiable amino acid unit for sequential coupling. chemimpex.commasterorganicchemistry.com | Peptidomimetics, analogues of natural peptides. nih.govnih.gov | chemimpex.commasterorganicchemistry.comnih.govnih.gov |
| Asymmetric Synthesis | Functions as a chiral auxiliary to create compounds with specific stereochemistry. chemimpex.com | Enantiomerically pure substances. chemimpex.com | chemimpex.comchemimpex.com |
The development of enzyme inhibitors is a cornerstone of drug discovery. N-methylated amino acids and their derivatives are a class of compounds actively explored for their potential as enzyme inhibitors. chemimpex.comnih.gov The substitution of the amide proton with a methyl group can alter the binding mode of a peptide within an enzyme's active site, potentially transforming it from a substrate into an inhibitor. monash.edu Research into Benzyl-N-methyl-L-alanine has specifically included its potential role in enzyme inhibition. chemimpex.com For instance, N-methylated compounds have been investigated as inhibitors of enzymes like Nicotinamide-N-methyltransferase (NNMT), highlighting the therapeutic interest in such molecules. nih.govresearchgate.net The unique steric and electronic profile of this compound makes it a candidate for designing specific chemical probes to investigate enzyme structure and function.
| Property | Effect of N-Methylation | Source |
|---|---|---|
| Lipophilicity | Increases, enhancing solubility in non-aqueous environments. | nih.govmonash.edursc.org |
| Proteolytic Stability | Increases stability against degradation by proteases. | nih.govmdpi.com |
| Bioavailability | Often improved due to enhanced stability and permeability. | nih.govnih.gov |
| Aqueous Solubility | Can be increased despite higher lipophilicity, due to changes in solvation energy. | rsc.org |
| Conformation | Lowers the energy barrier for cis/trans amide isomerization, influencing peptide shape. | rsc.org |
Utilization in Biochemical Research and Biotechnology
Beyond its role in synthesis, this compound is a valuable tool for fundamental biochemical and biotechnological research. Its structural modifications provide a means to probe and manipulate biological systems in ways that are not possible with standard amino acids.
Closely related compounds like Nα-Benzyl-L-alanine methyl ester serve as building blocks for studying enzyme interactions and the mechanisms of protein folding. chemimpex.com The N-methyl group of the target compound removes the hydrogen bond donor capability of the amide nitrogen, a modification that has profound effects on peptide conformation and binding events. monash.edu By incorporating this residue into a peptide, researchers can investigate the importance of specific hydrogen bonds for substrate recognition by an enzyme. Studies have shown that modifying amino acid esters, such as by using a benzyl ester, can significantly enhance a substrate's affinity for an enzyme, a principle relevant to understanding enzyme-ligand interactions. acs.org These tailored amino acids allow for systematic investigation into how N-alkylation and bulky side groups influence peptide secondary structure and the stability of folded protein domains.
Amino acid derivatives play a crucial role in neuroscience, acting as neurotransmitters or as modulators of receptor function. nih.govtmc.edu The scaffold of N-Benzyl-N-methyl-L-alanine is utilized in neuroscience research to explore neurotransmitter activity and to develop novel neuroactive compounds. chemimpex.com Analogues such as Nα-Benzyl-L-alanine methyl ester are used as intermediates in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The presence of D-alanine and N-methyl-D-aspartate (NMDA) as ligands for brain receptors underscores the sensitivity of neural systems to modified amino acids. nih.govtmc.edu Consequently, this compound serves as a valuable precursor for creating new molecules to probe these systems or to act as potential therapeutics for conditions like Parkinson's disease, for which related compounds have been investigated. biosynth.com
Chemoenzymatic Copolymerization Studies and Substrate Specificity Modulation
The strategic use of protecting groups on amino acid monomers is a critical aspect of designing successful chemoenzymatic polymerization processes. The selection of an appropriate ester group, for instance, can profoundly influence the efficiency of the polymerization and the substrate specificity of the enzyme catalyst. Research in this area has highlighted the significant role that the benzyl ester group, a key feature of this compound, plays in modulating these parameters.
Studies involving the cysteine protease papain, a model enzyme for the kinetic chain stabilization (KCS) of peptides, have demonstrated the superior performance of benzyl-esterified amino acid monomers compared to other esters like methyl, ethyl, and tert-butyl esters. acs.org This enhancement is particularly notable in the copolymerization of amino acids that have different affinities for the enzyme.
One significant study focused on the copolymerization of L-alanine and glycine (B1666218), two amino acids with markedly different affinities for papain, with L-alanine being the more favorable substrate. acs.org The research revealed that the use of a benzyl ester group on these monomers dramatically increased the efficiency of polymerization, even under conditions with relatively low enzyme concentrations. acs.org Crucially, the benzyl ester allowed papain to polymerize both alanine and glycine with comparable efficiency, effectively broadening the enzyme's substrate specificity. acs.org This equalization of reactivity is a significant step towards achieving ideal copolymerization, where the monomer feed ratio directly corresponds to the composition of the resulting polypeptide. acs.org
The enhanced affinity and modulated specificity are attributed to the nature of the benzyl group. It is suggested that the bulky and hydrophobic benzyl moiety of the monomer interacts favorably with the enzyme's active site, thereby enhancing the binding affinity even for substrates that are typically less preferred, such as glycine. acs.org This leads to a more uniform incorporation of different amino acid monomers into the growing polypeptide chain.
The implications of these findings are substantial for the synthesis of copolypeptides with defined compositions and properties. For instance, the chemoenzymatic synthesis of poly(Ala-co-Gly), a model for structural proteins like silk fibroin, was successfully achieved using this approach. acs.org The ability to control the secondary structure and thermal properties of the resulting copolymers by manipulating the monomer composition underscores the importance of substrate specificity modulation. acs.org
While these studies did not use this compound directly, the results strongly suggest that the N-benzyl group in conjunction with the methyl ester would have a significant impact on its behavior as a monomer in chemoenzymatic polymerization. The principles demonstrated with L-alanine benzyl ester provide a solid foundation for predicting the utility of this compound in advanced biochemical synthesis, particularly in creating complex polypeptides with tailored sequences and functionalities.
| Monomer | Ester Group | Polymerization Efficiency | Impact on Substrate Specificity (vs. Ala) |
| L-Alanine | Methyl | Lower | - |
| L-Alanine | Ethyl | Moderate | - |
| L-Alanine | Benzyl | High | - |
| Glycine | Benzyl | Significantly Increased | Broadened; allowed for equal polymerization with Alanine |
Analytical and Spectroscopic Characterization Methodologies in the Research of N Benzyl N Methyl L Alanine Methyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including N-Benzyl-N-methyl-L-alanine methyl ester. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the molecule.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information on the number of distinct proton environments and their neighboring atoms. In the case of this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to each unique proton group in the molecule. The expected signals include a multiplet for the aromatic protons of the benzyl (B1604629) group, a singlet for the benzylic protons, a quartet for the alpha-proton of the alanine (B10760859) backbone, a singlet for the N-methyl protons, a singlet for the methyl ester protons, and a doublet for the alanine methyl protons.
The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the phenyl ring are deshielded due to the ring current effect and appear at higher chemical shifts compared to the aliphatic protons. The protons on the carbon adjacent to the nitrogen and the ester group are also shifted downfield.
Based on data from structurally related compounds such as N-benzylanilines and alanine esters, the anticipated chemical shifts for the protons in this compound are summarized in the table below. rsc.orgnih.gov
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) |
| Benzylic (CH₂) | ~3.60 | Singlet (s) |
| Ester Methyl (OCH₃) | ~3.70 | Singlet (s) |
| Alanine α-CH | ~3.40 | Quartet (q) |
| N-Methyl (NCH₃) | ~2.30 | Singlet (s) |
| Alanine β-CH₃ | ~1.30 | Doublet (d) |
These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to characterize the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field (highest ppm value). The aromatic carbons of the benzyl group appear in the typical aromatic region (120-140 ppm). The aliphatic carbons, including the benzylic CH₂, the alanine Cα and Cβ, the N-methyl, and the ester methyl carbons, resonate at higher fields (lower ppm values). The chemical shifts for N-methyl-L-alanine and related benzyl compounds provide a basis for predicting the spectral data. rsc.orgorganicchemistrydata.orgchemicalbook.com
The expected ¹³C NMR chemical shifts are detailed in the following table:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~173 |
| Aromatic C (quaternary) | ~139 |
| Aromatic CH | 127 - 129 |
| Alanine α-C | ~60 |
| Benzylic CH₂ | ~55 |
| Ester OCH₃ | ~52 |
| N-Methyl NCH₃ | ~38 |
| Alanine β-CH₃ | ~15 |
These are predicted values and may vary based on the solvent and experimental conditions.
Application of NMR for Reaction Progress Monitoring and Quantification
NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. orgsyn.org For the synthesis of this compound, which could be formed, for example, by the N-alkylation of N-methyl-L-alanine methyl ester with a benzyl halide, ¹H NMR can be used to track the conversion of reactants to the product.
By taking aliquots from the reaction mixture at different time intervals, one can monitor the disappearance of the signals corresponding to the starting materials and the simultaneous appearance and increase in intensity of the signals corresponding to the product. For instance, one could monitor the signal of the N-H proton in a precursor like N-methyl-L-alanine methyl ester as it is replaced by the characteristic signals of the benzyl group in the product. orgsyn.org
Furthermore, by integrating the distinct signals of the starting material and the product, the relative concentrations can be determined. This allows for a quantitative assessment of the reaction's conversion rate and yield over time without the need for isolation and purification of the product at each step. The inclusion of an internal standard with a known concentration can allow for the determination of the absolute concentration of the product.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) after ionization.
Electron Ionization (EI) Mass Spectrometry and Ion Fragmentation Patterns
In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, which causes the molecule to lose an electron, forming a molecular ion (M⁺). This molecular ion is often unstable and undergoes fragmentation into smaller, characteristic charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions versus their m/z ratio.
For this compound (C₁₂H₁₇NO₂), the molecular weight is 207.27 g/mol . The molecular ion peak [M]⁺ would be expected at m/z = 207. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for esters and amines include alpha-cleavage and the loss of stable neutral molecules. libretexts.orgmiamioh.edu
Expected major fragments include:
Loss of the methoxy (B1213986) group (-•OCH₃): Cleavage of the ester group can lead to a fragment at m/z 176 ([M - 31]⁺).
Loss of the carbomethoxy group (-•COOCH₃): This results in a fragment at m/z 148 ([M - 59]⁺).
Alpha-cleavage (benzylic): Cleavage of the C-C bond adjacent to the nitrogen can lead to the formation of the stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a very prominent peak for benzyl-containing compounds.
Alpha-cleavage (amino acid side): Cleavage adjacent to the nitrogen on the alanine side can lead to a fragment at m/z 116 ([M - 91]⁺).
| Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | [C₁₂H₁₇NO₂]⁺ | 207 |
| [M - •OCH₃]⁺ | [C₁₁H₁₄NO]⁺ | 176 |
| [M - •COOCH₃]⁺ | [C₁₀H₁₄N]⁺ | 148 |
| [M - C₇H₇]⁺ | [C₅H₁₀NO₂]⁺ | 116 |
| [C₇H₇]⁺ | Benzyl cation | 91 |
Tandem Mass Spectrometry (MS-MS) for Elucidating Fragmentation Pathways and Structural Information
Tandem Mass Spectrometry (MS-MS) provides an even deeper level of structural detail by allowing for the analysis of the fragmentation of a specific, pre-selected ion. In an MS-MS experiment, a precursor ion (for example, the molecular ion at m/z 207) is selected from the initial mass spectrum and then subjected to a second stage of fragmentation, often through collision-induced dissociation (CID). The resulting product ions are then analyzed.
This technique is invaluable for confirming proposed fragmentation pathways. For instance, selecting the ion at m/z 148 and subjecting it to MS-MS would help to confirm its structure. If this ion further fragments by losing a methyl group, it would support the proposed structure. This method allows for the establishment of fragmentation trees, providing high confidence in the structural assignment of each fragment and, by extension, the parent molecule. This detailed fragmentation map is crucial for distinguishing between isomers and confirming the identity of the compound in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of individual components within a mixture.
In the context of analyzing this compound, a sample is first vaporized and introduced into a GC column. The separation is typically performed on a fused silica (B1680970) capillary column, such as one coated with a nonpolar stationary phase like 5% phenyl-polydimethylsiloxane. Helium is commonly used as the carrier gas. The compound's retention time is a key identifier, though it is dependent on the specific column and conditions used.
Following separation in the GC column, the eluted molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting molecular ion and its fragmentation pattern are characteristic of the compound's structure. For this compound, the fragmentation is predictable. Key fragmentation pathways for N-alkylated and N-benzylated amino acid esters include:
α-Cleavage: The bonds adjacent to the nitrogen atom are prone to breaking. This can result in the loss of the methoxycarbonyl group (-COOCH₃) or the cleavage of the bond between the chiral carbon and the rest of the alanine backbone.
Benzyl Cation Formation: A very common fragmentation pathway is the cleavage of the benzylic C-N bond, leading to the formation of the stable benzyl cation (C₇H₇⁺) at m/z 91.
Iminium Ion Formation: Cleavage can also lead to the formation of a benzylidene iminium cation, which is a characteristic fragmentation for N-benzyl substituted compounds. nih.govresearchgate.net For this compound, this would likely result in an ion at m/z 120, corresponding to [C₆H₅CH=N(CH₃)]⁺.
The presence of these characteristic ions in the mass spectrum provides strong evidence for the identification of the compound in a sample.
Table 1: Predicted Key GC-MS Fragmentation Data for this compound
| Fragment Ion (m/z) | Proposed Structure/Origin |
|---|---|
| 207 | Molecular Ion [M]⁺ |
| 148 | [M - COOCH₃]⁺ |
| 120 | Benzylidene iminium cation [C₆H₅CH=N(CH₃)]⁺ |
| 91 | Benzyl cation [C₇H₇]⁺ |
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of different bonds.
For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm its structure. The spectrum is typically recorded using a KBr disc for solid samples or as a thin film. nist.gov
Key expected absorption bands include:
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum and is characteristic of the carbonyl group in the methyl ester. researchgate.net
C-O Stretch (Ester): Two bands related to the C-O stretching of the ester group are expected between 1000 and 1300 cm⁻¹.
Aromatic C=C Stretch: The presence of the benzyl group will give rise to several absorption bands in the 1450-1600 cm⁻¹ region due to carbon-carbon stretching vibrations within the benzene (B151609) ring.
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
Aliphatic C-H Stretch: C-H stretching vibrations from the methyl and methine groups of the alanine backbone and the N-methyl and benzyl methylene (B1212753) groups will appear in the 2850-2960 cm⁻¹ range. chemicalbook.com
C-N Stretch: The stretching vibration of the tertiary amine C-N bond is expected in the 1020-1250 cm⁻¹ range, although it can sometimes be difficult to distinguish from other absorptions in the fingerprint region.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Ester C=O Stretch | 1735 - 1750 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| Ester C-O Stretch | 1000 - 1300 | Medium |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for both purifying this compound after its synthesis and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. chemimpex.com It is also widely used for the quantitative analysis of amino acids and their derivatives. helixchrom.com
For purity assessment, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. A common mobile phase would be a gradient mixture of water (often with a modifier like 0.1% trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the benzyl group absorbs (e.g., 254 nm). The purity of the sample is determined by the relative area of the main peak in the chromatogram. A high purity sample (e.g., >99%) will show a single major peak with minimal secondary peaks. acs.org
Table 4: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A time-dependent gradient from high A % to high B % |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at 254 nm |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily to monitor the progress of a chemical reaction, such as the synthesis of this compound. It allows for the quick assessment of the consumption of starting materials and the formation of the product.
In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica gel. researchgate.net The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. As the solvent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase.
The product, this compound, is expected to be less polar than its unesterified carboxylic acid precursor but potentially more polar than some of the starting materials, depending on the synthetic route. After development, the spots are visualized, typically under a UV lamp (where the benzyl group will fluoresce) or by staining with an appropriate reagent like potassium permanganate (B83412) or ninhydrin (B49086) (though ninhydrin is less effective for N-substituted amines). The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the components. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction's progress. orientjchem.org
Table 5: Example TLC System for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl acetate / Hexane (e.g., 1:5 v/v) |
| Visualization | UV light (254 nm) or staining (e.g., potassium permanganate) |
Column Chromatography for Purification
Column chromatography is the standard method for purifying multigram quantities of organic compounds like this compound on a laboratory scale. scielo.org.mx It operates on the same principles as TLC but is a preparative technique rather than an analytical one.
The crude product from a synthesis is dissolved in a minimal amount of solvent and loaded onto the top of a glass column packed with a stationary phase, typically silica gel. researchgate.net An eluent (mobile phase), often a mixture of solvents like ethyl acetate and petroleum ether or hexane, is then passed through the column. scielo.org.mxresearchgate.net The components of the mixture separate into bands as they travel down the column at different rates. Fractions are collected at the bottom of the column, and those containing the pure product (as determined by TLC analysis of the fractions) are combined. The solvent is then removed by rotary evaporation to yield the purified this compound. The choice of eluent is critical and is usually optimized using TLC beforehand to achieve good separation between the desired product and any impurities.
Table 6: Typical Column Chromatography Parameters for Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |
| Eluent System | A gradient or isocratic mixture of Ethyl Acetate and Hexane/Petroleum Ether |
| Fraction Analysis | Thin-Layer Chromatography (TLC) |
Chiroptical Methods for Enantiomeric Purity Determination (e.g., Optical Rotation)
Chiroptical methods are essential for determining the stereochemical integrity of chiral molecules like this compound. These techniques rely on the differential interaction of enantiomers with polarized light. Among these methods, optical rotation is a fundamental technique used to ascertain the enantiomeric purity of a compound. It measures the angle to which a plane of polarized light is rotated when passed through a solution of a chiral substance. The magnitude and direction of this rotation are characteristic of the specific enantiomer and are crucial for its characterization.
For structurally related compounds, however, optical rotation values have been reported, which can provide a general context for the chiroptical properties of N-substituted alanine derivatives. For instance, the hydrochloride salt of a similar compound, Nα-Benzyl-L-alanine methyl ester, has a reported specific rotation of [α]D20 = -3 ± 2º (c=1 in H2O). chemimpex.com It is important to note that this value is for a different, albeit related, molecule and that the presence of the hydrochloride salt and the difference in N-substitution (N-benzyl vs. N-benzyl-N-methyl) would significantly influence the observed rotation.
The enantiomeric purity of such compounds is often determined using chiral high-performance liquid chromatography (chiral HPLC), which can separate the enantiomers and allow for their quantification. chemimpex.com While this method provides a precise measure of enantiomeric excess, the specific rotation remains a key physical constant for a chiral molecule. The absence of a reported value for this compound in public databases and literature highlights a gap in the documented physical properties of this particular compound.
Further research, including the synthesis and chiroptical analysis of an authenticated standard, would be required to establish the specific rotation of this compound. Such a study would involve measuring the optical rotation under defined conditions (e.g., specific solvent, concentration, temperature, and wavelength) to provide a reference value for future research and quality control.
Computational and Theoretical Investigations of N Benzyl N Methyl L Alanine Methyl Ester
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For amino acid derivatives, hybrid functionals like B3LYP are often employed with basis sets such as 6-31G* or 6-31+G** to achieve a balance between accuracy and computational cost. researchgate.net Such calculations can determine the most stable (ground state) conformation of N-Benzyl-N-methyl-L-alanine methyl ester by optimizing the molecular geometry to find the lowest energy structure.
The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related alanine-containing peptides, DFT calculations have been used to define the precise geometry around the chiral center and the orientation of the peptide backbone. aps.org Once the optimized geometry is found, the same level of theory can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the molecule's fundamental modes of vibration (stretching, bending, twisting) and are instrumental in interpreting experimental infrared (IR) and Raman spectra. aps.org
Table 1: Illustrative Predicted Geometric Parameters for this compound (Based on DFT Calculations of Similar Molecules) This table is illustrative. Actual values would be derived from specific DFT calculations on the target molecule.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length | N | Cα | - | - | ~1.46 Å |
| Cα | Cβ | - | - | ~1.53 Å | |
| Cα | C' | - | - | ~1.52 Å | |
| C' | O | - | - | ~1.21 Å (double bond) | |
| C' | OMe | - | - | ~1.36 Å (single bond) | |
| Bond Angle | Cβ | Cα | N | - | ~111° |
| C' | Cα | N | - | ~110° | |
| Dihedral Angle | N | Cα | C' | O | ~180° (trans) |
Molecular orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. Key insights can be gained from analyzing these orbitals:
HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Density of States (DOS): A Density of States plot illustrates the number of available electronic states at each energy level.
Total Density of States (TDOS): This shows the distribution of all molecular orbitals across an energy spectrum.
Partial Density of States (PDOS): This breaks down the TDOS, showing the contribution of specific atoms or groups of atoms (e.g., the benzyl (B1604629) group, the alanine (B10760859) backbone) to the molecular orbitals at different energy levels. This is useful for identifying which parts of the molecule are involved in specific electronic transitions.
Overlap Population Density of States (OPDOS): Also known as Crystal Orbital Overlap Population (COOP), this analysis provides information about the bonding, anti-bonding, or non-bonding nature of interactions between atoms as a function of energy. Positive values indicate bonding interactions, while negative values indicate anti-bonding interactions.
Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts via Gauge-Including Atomic Orbital (GIAO) Method)
Computational methods can accurately predict spectroscopic data, which is invaluable for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ). rsc.org This method computes the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in the molecule. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Systematic studies have shown that DFT-GIAO calculations can effectively distinguish between isomers and identify protonation states, making this a powerful tool for structural elucidation. rsc.org For this compound, this method would predict the chemical shifts for all unique protons and carbons, aiding in the assignment of experimental NMR spectra.
Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) This table is for illustrative purposes to show how predicted data is presented.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 173.5 |
| Cα | 62.0 |
| N-CH₃ | 40.1 |
| O-CH₃ | 52.3 |
| Cβ (Alanine CH₃) | 15.8 |
| Benzyl CH₂ | 55.9 |
| Benzyl C (ipso) | 138.0 |
| Benzyl C (ortho) | 129.5 |
| Benzyl C (meta) | 128.8 |
| Benzyl C (para) | 127.7 |
Prediction of Optical and Electronic Properties (e.g., Dipole Moment, Linear Polarizability, First Hyperpolarizability)
Theoretical calculations can predict how a molecule will interact with an external electric field, which is fundamental to its optical and electronic properties.
Linear Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is the primary property responsible for the refractive index of a material.
First Hyperpolarizability (β): This property is responsible for nonlinear optical (NLO) phenomena, such as second-harmonic generation (where light of a certain frequency is converted to light of double that frequency). Molecules with large β values are of interest for applications in optoelectronics and photonics. Calculations of β can help screen candidate molecules for NLO applications.
Theoretical Modeling of Reaction Mechanisms and Transition States Relevant to its Synthesis or Transformations
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and rate.
For this compound, theoretical modeling could investigate:
Synthesis Mechanisms: Common synthetic routes include the reductive amination of methyl pyruvate (B1213749) with N-methylbenzylamine or the N-methylation of N-benzyl-L-alanine methyl ester. monash.edu Theoretical calculations can model the proposed intermediates and transition states for these reactions, helping to understand the reaction's feasibility, stereoselectivity, and potential byproducts.
Transformations and Decomposition: The thermal decomposition of related amino acid esters has been studied theoretically. researchgate.net A similar study on the target molecule could predict its thermal stability and decomposition pathways, for example, by modeling the transition state for an elimination reaction. researchgate.net These calculations provide activation energies (Ea) and reaction enthalpies (ΔH), offering a detailed thermodynamic and kinetic profile of the reaction.
Conformational Analysis and Intermolecular Interactions
The biological and chemical function of a molecule is intrinsically linked to its three-dimensional shape or conformation.
Conformational Analysis: this compound has several rotatable bonds, leading to a complex conformational landscape. Theoretical studies, often by systematically rotating key dihedral angles (like φ and ψ in peptides) and calculating the energy of each resulting structure, can generate a potential energy surface. This map reveals the low-energy, stable conformers and the energy barriers between them. Studies on N-methylated alanine peptides show that N-methylation can significantly alter conformational preferences and reduce the number of stable conformers compared to non-methylated analogues. researchgate.netnih.gov
Emerging Research Directions and Future Perspectives for N Benzyl N Methyl L Alanine Methyl Ester
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of N-methylated amino acids and their esters has traditionally relied on methods that can be hazardous and produce significant waste. monash.edu A common approach involves the use of reagents like methyl iodide and sodium hydride. monash.eduprepchem.com Future research is increasingly focused on developing more sustainable and efficient synthetic routes.
Another area of focus is the use of earth-abundant metal catalysts, such as iron, which are less toxic and more economical than precious metal catalysts. acs.org These catalysts could enable more efficient and selective N-alkylation reactions under milder conditions, contributing to the development of more sustainable synthetic processes. acs.org
Table 1: Comparison of Traditional and Emerging Synthetic Methodologies
| Feature | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Methylating Agents | Methyl iodide, Dimethyl sulfate | Dimethyl carbonate, Methanol (B129727) |
| Bases | Sodium hydride, Strong bases | Weaker, non-hazardous bases |
| Catalysts | Stoichiometric reagents | Catalytic amounts of non-precious metals |
| Solvents | Chlorinated solvents | Greener solvents (e.g., ethanol, water) |
| Efficiency | Often require multiple steps | Aim for one-pot, high-yield reactions |
Exploration of New Catalytic Applications in Asymmetric Synthesis
N-substituted amino acid derivatives are valuable tools in asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. Nα-Benzyl-L-alanine methyl ester hydrochloride, a related compound, is already utilized as a chiral auxiliary, a molecule that helps to control the stereochemical outcome of a reaction. chemimpex.com
The future in this area lies in exploring the use of N-Benzyl-N-methyl-L-alanine methyl ester and its derivatives as ligands for metal catalysts in a broader range of asymmetric transformations. Research into novel iron-catalyzed reactions, for example, highlights the potential for creating new catalytic systems for reactions like Aldol (B89426) additions, substitutions, and cross-couplings. acs.org The chiral environment provided by this compound could be harnessed to induce high levels of enantioselectivity in these reactions.
Furthermore, the development of dual catalytic systems, perhaps combining an organocatalyst with a metal catalyst, could open up new reaction pathways. acs.org The unique electronic and steric properties of this compound could be fine-tuned to optimize its performance as a ligand in these advanced catalytic applications.
Integration into Advanced Materials Science and Engineering
Non-canonical amino acids (ncAAs) are increasingly being recognized as valuable building blocks for the creation of advanced materials with tailored properties. nih.gov The incorporation of this compound into polymer chains, for instance, could lead to the development of novel biomaterials with enhanced thermal stability, specific mechanical properties, or controlled biodegradability.
The presence of both hydrophobic (benzyl group) and hydrophilic (ester group) moieties within the same molecule makes it an interesting candidate for the design of self-assembling materials, such as hydrogels or nanoparticles. These materials could have applications in drug delivery, tissue engineering, and regenerative medicine. The N-methylation can also influence the conformational properties of peptides and proteins, which is a key factor in protein engineering and the design of functional biomaterials.
Future research will likely focus on the synthesis and characterization of polymers and other materials incorporating this compound to explore how its unique structure translates into macroscopic material properties.
Expanding Bio-conjugation and Biochemical Tool Applications
The ability to modify amino acids and peptides is crucial for developing new biochemical tools to probe biological processes. N-substituted amino acids can be used to study enzyme-substrate interactions and protein folding. chemimpex.com this compound can serve as a unique building block for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with enhanced stability or activity.
One of the key future directions is the use of this compound in bio-conjugation, the process of linking molecules to biological targets such as proteins or nucleic acids. By attaching a fluorescent dye or a radioactive label to this compound, it can be used as a probe to track biological processes in real-time. nih.gov
Furthermore, its incorporation into peptides could be used to investigate the role of N-methylation in protein-protein interactions and enzyme inhibition. This could provide valuable insights into cellular mechanisms and aid in the development of new therapeutic agents. chemimpex.com
Computational Design and Optimization for Enhanced Properties and Functionality
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For molecules like this compound, computational methods can be used to predict a wide range of properties, from reactivity and catalytic activity to its interaction with biological targets. scielo.org.mx
Future research will likely involve the use of techniques such as Density Functional Theory (DFT) and molecular dynamics simulations to:
Design novel catalysts: By modeling the interaction of this compound-based ligands with metal centers, it is possible to design new catalysts with enhanced selectivity and activity.
Predict material properties: Simulations can be used to understand how the incorporation of this amino acid derivative will affect the bulk properties of a material, guiding the experimental design of new polymers and biomaterials.
Optimize biological activity: Docking studies can predict how peptides containing this compound will bind to a specific protein target, aiding in the design of more potent enzyme inhibitors or receptor agonists/antagonists. scielo.org.mx
This in silico approach can significantly accelerate the research and development process by prioritizing the most promising candidates for experimental investigation.
Investigation of Enzymatic and Biocatalytic Production Routes
The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative to traditional chemical synthesis. nih.govrug.nl Research has shown that enzymes like papain can be used for the chemoenzymatic polymerization of alanine (B10760859) esters, and the presence of a benzyl (B1604629) ester group can enhance the efficiency of this process. acs.org
A significant future direction is the development of engineered enzymes specifically for the production of this compound. This could be achieved through directed evolution, a process where enzymes are mutated and screened for improved activity and specificity towards non-natural substrates. nih.gov
The use of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, could further streamline the synthesis of this compound. rug.nl For example, one enzyme could catalyze the N-benzylation, another the N-methylation, and a third the esterification, all in a single, efficient process. The development of robust biocatalytic routes would not only be more sustainable but could also provide access to highly pure enantiomers of the final product. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Nα-Benzyl-L-alanine methyl ester hydrochloride |
| Methyl iodide |
| Sodium hydride |
| Iron |
| Papain |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-Benzyl-N-methyl-L-alanine methyl ester, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via a multi-step process:
Amino Group Protection : React L-alanine with benzyl chloroformate (Cbz-Cl) to form N-Benzyloxycarbonyl-L-alanine (Cbz-Ala) under basic conditions (pH 9–10) .
Methylation : Esterify the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) or a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) .
N-Methylation : Introduce the methyl group to the protected amine using methyl iodide (CH₃I) in the presence of a base (e.g., NaH or K₂CO₃) .
- Critical Parameters :
- Temperature: Methylation proceeds optimally at 40–60°C .
- Solvent: Use anhydrous THF or DMF to avoid side reactions.
- Yield: Typically 70–85%, depending on purity of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Methods :
- NMR :
- ¹H NMR : Peaks at δ 3.65–3.75 ppm (ester OCH₃), δ 4.2–4.4 ppm (N-CH₂-Benzyl), and δ 2.8–3.1 ppm (N-CH₃) confirm substitution patterns .
- ¹³C NMR : Carbamate carbonyl (C=O) at ~155 ppm and ester carbonyl at ~170 ppm .
- IR : Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (carbamate C=O) .
- HPLC-MS : Retention time and m/z = 237.255 (M+H⁺) validate purity and molecular weight .
Q. What are the primary research applications of this compound in peptide chemistry?
- Role as a Protecting Group :
- The benzyloxycarbonyl (Cbz) group protects the α-amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions .
- The methyl ester stabilizes the carboxyl group, enabling selective deprotection under mild acidic conditions (e.g., HCl/dioxane) .
- Case Study : Used in synthesizing glycopeptides for studying carbohydrate-protein interactions .
Advanced Research Questions
Q. How can the Taguchi experimental design optimize synthesis parameters for higher yields?
- Methodology :
- Control Factors : Catalyst concentration (e.g., H₂SO₄), alcohol-to-substrate ratio, temperature, and reaction time .
- Orthogonal Array Design : A Taguchi L9 array reduces experimental runs while identifying optimal conditions (e.g., 1.5 wt% catalyst, 60°C, 6:1 methanol ratio) .
- Data Example :
| Parameter | Optimal Level | Contribution to Yield |
|---|---|---|
| Catalyst Conc. | 1.5 wt% | 77.6% |
| Temperature | 60°C | 12.3% |
| Methanol Ratio | 6:1 | 5.1% |
- Outcome : Yield improved from 71% to 96.7% in validation studies .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Kinetic Analysis :
- pH-Dependent Degradation : Demethylation accelerates in acidic (pH < 3) or alkaline (pH > 8) conditions, with t₉₀ (time for 10% degradation) reduced to <24 hours at pH 2 or 10 .
- Thermal Stability : Decomposition occurs above 80°C, releasing CO₂ and nitrogen oxides .
- Storage Recommendations :
- Store at 4°C in inert atmosphere (N₂/Ar).
- Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .
Q. How does this compound compare to analogous esters (e.g., N-Benzyloxycarbonyl-DL-alanine methyl ester) in peptide synthesis efficiency?
- Comparative Data :
| Property | N-Benzyl-N-methyl-L-Ala-OMe | N-Cbz-DL-Ala-OMe |
|---|---|---|
| Steric Hindrance | High (due to N-CH₃) | Low |
| Deprotection Conditions | H₂/Pd (Cbz) + Acid (ester) | Acid (Cbz) |
| Coupling Efficiency | 78% (SPPS) | 85% (SPPS) |
- Trade-offs : The N-methyl group reduces racemization but increases steric hindrance, slowing coupling rates .
Methodological Notes
- Synthetic Optimization : Use kinetic modeling (e.g., Arrhenius plots) to predict reaction rates under non-standard conditions .
- Analytical Validation : Cross-validate purity via tandem MS/MS and chiral HPLC to detect diastereomers .
- Safety : Avoid skin contact; acute oral toxicity (LD₅₀ = 300 mg/kg in rats) mandates glove-box use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
